Citreoviral

Description

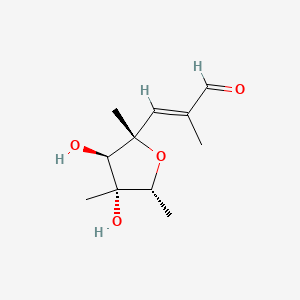

Structure

2D Structure

3D Structure

Properties

CAS No. |

94120-02-2 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(E)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-2-methylprop-2-enal |

InChI |

InChI=1S/C11H18O4/c1-7(6-12)5-10(3)9(13)11(4,14)8(2)15-10/h5-6,8-9,13-14H,1-4H3/b7-5+/t8-,9+,10+,11+/m1/s1 |

InChI Key |

YDZGIHHZMNNFMM-NWUITSLLSA-N |

SMILES |

CC1C(C(C(O1)(C)C=C(C)C=O)O)(C)O |

Isomeric SMILES |

C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=O)O)(C)O |

Canonical SMILES |

CC1C(C(C(O1)(C)C=C(C)C=O)O)(C)O |

Other CAS No. |

97514-85-7 |

Synonyms |

5-epi-citreoviral citreoviral |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Research

Biological Sources and Strain Variation

Citreoviral is a mycotoxin naturally produced by specific species of filamentous fungi. The production of this compound can be significantly influenced by the particular fungal strain and the conditions under which it is cultivated.

Research has identified several fungal species as producers of this compound. Notably, strains of Penicillium citreonigrum are well-documented sources of this compound. For instance, studies have shown that various strains of P. citreonigrum isolated from food sources, such as rice, are capable of producing this compound.

Another significant producer of this compound is the fungus Aspergillus terreus. This species, found in diverse environments, is known to synthesize a range of secondary metabolites, including this compound. Additionally, the fungus Eupenicillium ochrosalmoneum has also been reported as a source of this mycotoxin. The specific strain of the fungus plays a crucial role in the quantity of this compound produced, with some strains exhibiting significantly higher yields than others.

| Fungal Species | Common Substrates/Environments |

| Penicillium citreonigrum | Rice, other cereal grains |

| Aspergillus terreus | Soil, decaying vegetation |

| Eupenicillium ochrosalmoneum | Various environmental sources |

The production of this compound by these fungal species is not static but is heavily dependent on the environmental and nutritional conditions of their growth. Factors such as temperature, pH, and the composition of the nutrient medium can dramatically alter the metabolic output of the fungi.

For Penicillium species, temperature is a critical factor influencing growth and mycotoxin production. While optimal growth may occur at a specific temperature, the peak production of secondary metabolites like this compound might be favored under slightly different temperature conditions. Similarly, the water activity of the substrate is a key determinant for fungal colonization and metabolite synthesis.

In the case of Aspergillus terreus, the composition of the fermentation medium, including the carbon and nitrogen sources, significantly impacts the yield of secondary metabolites. The pH of the culture medium is another crucial parameter that needs to be controlled during fermentation to maximize the production of desired compounds. The choice between solid-state fermentation (SSF) and submerged fermentation (SmF) also represents a critical decision in the cultivation process. SSF, where the fungus grows on a solid substrate with limited free water, can sometimes lead to higher yields of certain secondary metabolites compared to SmF, which involves growing the fungus in a liquid nutrient broth.

Advanced Extraction and Pre-purification Techniques

Once the fungal culture has reached a stage of significant this compound production, the next step involves extracting the compound from the fungal mycelia and the culture broth. This is followed by initial purification steps to remove a large portion of unwanted compounds.

The initial extraction of this compound from the fungal biomass and the liquid culture medium is typically achieved through solvent extraction. The choice of solvent is critical and is based on the polarity of this compound. Generally, a solvent or a mixture of solvents that can efficiently solubilize this compound while minimizing the extraction of other interfering compounds is preferred.

Commonly used solvents for the extraction of fungal metabolites include ethyl acetate (B1210297), chloroform, and methanol (B129727). The optimization of the extraction process may involve experimenting with different solvent systems, adjusting the pH of the extraction mixture, and employing techniques such as ultrasonication to enhance the extraction efficiency. The extraction is often performed on both the fungal mycelia (the vegetative part of the fungus) and the culture filtrate to ensure maximum recovery of the compound.

Following the initial solvent extraction, the crude extract contains a complex mixture of compounds. To simplify this mixture and enrich the concentration of this compound, pre-purification techniques are employed.

Flash Chromatography is a rapid form of column chromatography that is often used as a preliminary purification step. The crude extract is loaded onto a column packed with a solid stationary phase, typically silica (B1680970) gel, and a solvent or a gradient of solvents is passed through the column to separate the components based on their polarity. This allows for the separation of this compound from compounds with significantly different polarities.

Solid-Phase Extraction (SPE) is another valuable technique for sample clean-up and enrichment. In SPE, the crude extract is passed through a cartridge containing a solid adsorbent. The selection of the adsorbent and the solvents used for washing and elution are tailored to selectively retain and then elute this compound, thereby removing many impurities.

High-Resolution Chromatographic Separation and Purification for Analytical and Preparative Scales

For obtaining highly pure this compound, essential for detailed chemical analysis and biological studies, high-resolution chromatographic techniques are indispensable.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound. This technique utilizes a high-pressure pump to pass the pre-purified extract through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. By carefully selecting the column chemistry (e.g., reversed-phase or normal-phase) and optimizing the mobile phase composition (the solvent mixture that carries the sample through the column), it is possible to isolate this compound from closely related impurities. The separated compounds are detected as they exit the column, and the fraction containing pure this compound is collected. This technique can be scaled from analytical quantities (micrograms to milligrams) to preparative quantities (grams or more), depending on the research needs.

The development of a successful preparative HPLC method often involves initial analytical-scale experiments to determine the optimal separation conditions, which are then scaled up for purification of larger quantities of the compound.

High-Performance Liquid Chromatography (HPLC) Applications for Isolation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the isolation and purification of citreoviridin (B190807) from crude extracts of fungal cultures. nih.gov This method offers high resolution and efficiency in separating the target compound from a complex mixture of other metabolites.

A common approach involves an initial extraction of the fungal biomass and culture medium with an organic solvent like chloroform. nih.gov The resulting crude extract is then subjected to semi-preparative HPLC for purification. Reversed-phase chromatography is frequently employed, utilizing a C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as methanol or acetonitrile, and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. unb.br Detection is commonly performed using a photodiode array (PDA) or UV detector at a wavelength where citreoviridin exhibits strong absorbance, such as 385 nm. unb.br The fractions containing the purified citreoviridin are collected, and the solvent is evaporated to yield the isolated compound. The purity of the isolated fraction can be further confirmed by analytical HPLC and other spectroscopic methods. nih.gov

Table 2: HPLC Methodologies for Citreoviridin Isolation

| Parameter | Method Details | Reference |

|---|---|---|

| Column | Reversed-phase C18 | unb.br |

| Mobile Phase | Methanol:Water with 1% Acetic Acid (65:35) | unb.br |

| Detection | Photodiode Array (PDA) at 385 nm | unb.br |

| Flow Rate | Not specified in detail, typical for semi-preparative HPLC | nih.gov |

| Injection Volume | 1 mL of fungal extract | unb.br |

Gas Chromatography (GC) Coupled Techniques for Purity Assessment

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, its application to mycotoxins like citreoviridin presents challenges due to their low volatility and thermal instability. trouwnutritionasiapacific.com Direct analysis of citreoviridin by GC is generally not feasible without chemical modification.

To make mycotoxins amenable to GC analysis, a derivatization step is typically required. researchgate.net This process involves chemically modifying the polar functional groups (such as hydroxyl groups) of the analyte to increase its volatility. phenomenex.com Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.com

For a hypothetical purity assessment of a citreoviridin sample using GC, the compound would first be derivatized. The resulting volatile derivative could then be injected into a GC system coupled with a mass spectrometer (GC-MS). The GC would separate the derivatized citreoviridin from any volatile impurities. The mass spectrometer would then provide mass-to-charge ratio information, which aids in confirming the identity of the main peak as the citreoviridin derivative and characterizing any impurity peaks. The purity of the sample can be estimated by comparing the peak area of the derivatized citreoviridin to the total area of all peaks in the chromatogram. It is important to note that specific, validated GC methods for the routine purity assessment of citreoviridin are not widely reported in the literature, and HPLC remains the predominant technique. nih.govunb.br

Table 3: Generalized GC Approach for Mycotoxin Purity Assessment

| Parameter | General Method Details | Reference |

|---|---|---|

| Derivatization Agent | Silylation reagent (e.g., BSTFA with TMCS as a catalyst) | phenomenex.com |

| Column | Medium polarity capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) | researchgate.net |

| Carrier Gas | Helium or Hydrogen | sigmaaldrich.com |

| Injector Temperature | Optimized to ensure volatilization without degradation | umanitoba.ca |

| Oven Temperature Program | A temperature gradient to separate compounds based on boiling points | sigmaaldrich.com |

| Detector | Mass Spectrometer (MS) for identification and quantification | nih.gov |

Structural Elucidation and Stereochemical Assignment Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry.psu.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in deciphering the complex structure of citreoviral. By analyzing the magnetic properties of its atomic nuclei, researchers have been able to map out the connectivity and spatial arrangement of atoms within the molecule.

1D NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, provided the initial framework for understanding this compound's structure. researchgate.netlibretexts.org ¹H NMR spectra reveal the number of different types of protons and their immediate electronic environment, while ¹³C NMR provides similar information for the carbon skeleton. researchgate.netlibretexts.org The chemical shifts observed in these spectra offer clues about the functional groups present and the nature of the bonds connecting the atoms. researchgate.net For instance, the downfield shifts of certain protons and carbons in this compound's spectra were indicative of their proximity to electron-withdrawing groups, a key piece of the structural puzzle. researchgate.net

Detailed analysis of the ¹H and ¹³C NMR data for this compound and its derivatives has been crucial in confirming the presence of specific structural motifs. psu.edufigshare.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Intermediates

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Dihydroxytetrahydrofuranyl ring portion | Various signals | Various signals |

| Aldehyde group | ~9.5-10.0 | ~190-200 |

| Methyl groups | ~0.9-2.0 | ~10-30 |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Proof.psu.edu

To assemble the complete structural picture, scientists turned to two-dimensional NMR experiments. princeton.eduslideshare.netharvard.edu These advanced techniques provide a deeper understanding of how atoms are connected and arranged in space. creative-biostructure.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.educreative-biostructure.com In the case of this compound, COSY spectra were instrumental in establishing the connectivity of protons within the tetrahydrofuran (B95107) ring and the side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate protons with the carbons to which they are directly attached. princeton.educreative-biostructure.com This technique was vital for assigning the specific carbon signals in the ¹³C NMR spectrum to their corresponding protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. princeton.educreative-biostructure.com This was crucial for piecing together the different fragments of the this compound molecule, such as connecting the side chain to the tetrahydrofuran ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.educreative-biostructure.com This technique was essential for determining the relative stereochemistry of the chiral centers in this compound, revealing how the different substituents on the tetrahydrofuran ring are oriented in three-dimensional space. researchgate.net

Through the combined interpretation of these 2D NMR spectra, the intricate network of bonds and the stereochemical arrangement of this compound were definitively established. psu.eduresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis.psu.eduresearchgate.netrsc.org

Mass spectrometry has played a pivotal role in determining the elemental composition and structural features of this compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. unesp.brresearchgate.netnih.govnih.gov For this compound, HRMS data was essential in confirming its molecular formula, providing a fundamental piece of information for its structural elucidation. psu.edu

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis to probe the structure of a molecule. wikipedia.orgnationalmaglab.orgnih.gov In this technique, a specific ion of the parent molecule is selected, fragmented, and the resulting fragment ions are then analyzed. scielo.org.mx This process provides valuable information about the connectivity of the molecule by revealing how it breaks apart. The fragmentation patterns observed in the MS/MS spectra of this compound were consistent with the proposed structure derived from NMR data, providing further corroboration. researchgate.netunb.br

X-ray Crystallography for Absolute Configuration Determination (if applicable to this compound or its derivatives).researchgate.netunesp.brcaltech.edu

While NMR and MS are powerful tools for determining connectivity and relative stereochemistry, X-ray crystallography is the gold standard for establishing the absolute configuration of a chiral molecule. wikipedia.orglibretexts.orgyoutube.com This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orglibretexts.org

In the study of this compound and its derivatives, X-ray crystallography has been successfully employed. caltech.edu For instance, the absolute configuration of a bis-epoxide intermediate in the synthesis of 5-epi-citreoviral was determined by X-ray crystallography of its crystalline racemate. caltech.edu This information was critical for confirming the stereochemistry of the final product. The ability to obtain a single crystal suitable for X-ray analysis is often a limiting factor, but when successful, it provides an unequivocal three-dimensional structure of the molecule. wikipedia.orglibretexts.org

Biosynthetic Pathway Elucidation of Citreoviral

Proposed Biosynthetic Hypothesis from Precursors to Citreoviral

The formation of this compound begins with the assembly of a linear polyketide chain, which then undergoes a series of cyclizations, modifications, and oxidative reactions. The core structure is derived from acetate (B1210297) and malonate units, typical of polyketide biosynthesis. The pathway is hypothesized to proceed through key intermediates, including aurovertin-like structures, which are then subjected to enzymatic transformations, including epoxidation and subsequent ring formations, to generate the characteristic fused ring system of citreoviridin (B190807), the direct precursor to this compound.

This compound originates from a polyketide backbone, a common class of secondary metabolites synthesized by polyketide synthases (PKSs). wikipedia.org The biosynthesis is initiated by a Type I iterative PKS (iPKS), which functions like an assembly line. wikipedia.orgrsc.org The process starts with a starter unit, typically acetyl-CoA, which is condensed with multiple extender units, malonyl-CoA, in a repetitive, decarboxylative Claisen condensation reaction. frontiersin.org This iterative process, catalyzed by the ketosynthase (KS) domain of the PKS, elongates the carbon chain. Within the PKS multienzyme complex, other domains, such as acyltransferase (AT) and acyl carrier protein (ACP), are responsible for selecting and loading the building blocks and holding the growing polyketide chain as a thioester. wikipedia.orgfrontiersin.org The resulting linear polyketide intermediate is then released from the PKS for further modification.

A critical phase in the biosynthesis of this compound's precursor, citreoviridin, involves the formation of epoxide intermediates and subsequent cascade reactions. rsc.org After the initial polyketide chain is formed and an α-pyrone ring is established, the polyene tail of the molecule undergoes stereospecific epoxidation. This reaction is catalyzed by a flavin-dependent monooxygenase (FMO). rsc.org Research on related compounds suggests that O-methylation of the α-pyrone ring enhances the selectivity of the FMO for epoxidation at specific double bonds in the polyene chain. rsc.org

Following the formation of a bisepoxide intermediate, a key cascade reaction occurs. A dedicated epoxide hydrolase catalyzes the hydrolysis of the epoxide rings, leading to a concerted cyclization. rsc.org This cascade results in the formation of the characteristic tetrahydrofuran (B95107) ring system found within the core structure of citreoviridin. rsc.org This sequence of epoxidation followed by hydrolytic cyclization is a common strategy in the biosynthesis of many polyether natural products. nih.gov

Enzymatic Steps and Characterization of Key Biosynthetic Enzymes

The conversion of the linear polyketide precursor into this compound is orchestrated by a suite of dedicated enzymes encoded within a biosynthetic gene cluster (BGC). These include the core PKS and various tailoring enzymes that modify the structure with high specificity.

The central enzyme in the pathway is a highly reducing iterative Type I Polyketide Synthase (PKS), identified as CtvA in Aspergillus terreus and its homolog Ci-CtvA in Penicillium citreonigrum. nih.govnih.gov This multi-domain megaenzyme is responsible for the complete assembly of the polyketide backbone that forms the core of citreoviridin. The ctvA gene is the cornerstone of the biosynthetic gene cluster, and its expression is highly correlated with the production of the mycotoxin. nih.gov

Once the polyketide chain is synthesized by CtvA, a series of tailoring enzymes modify it to produce the final complex structure of citreoviridin and, subsequently, this compound. These enzymes are encoded by genes located adjacent to the PKS gene within the BGC. nih.govnih.gov

O-Methyltransferase (CtvB): This enzyme is responsible for the methylation of a hydroxyl group on the α-pyrone ring. This step is believed to be crucial for subsequent enzymatic reactions, potentially enhancing substrate recognition or reactivity for the epoxidase. rsc.org

Flavin-Dependent Monooxygenase (CtvC): CtvC acts as an epoxidase, catalyzing the stereospecific formation of epoxide rings on the polyene tail of the intermediate. This is a critical step that sets the stage for the cyclization cascade. rsc.org

Epoxide Hydrolase (CtvD): This enzyme catalyzes the hydrolytic opening of the epoxide rings, which initiates a cascade of cyclizations to form the fused tetrahydrofuran ring system. rsc.org

Oxidoreductase/Dehydrogenase: The final conversion of citreoviridin to this compound involves the oxidation of a primary alcohol to an aldehyde. While the specific enzyme for this step is not explicitly defined within the core citreoviridin cluster in all literature, it is a recognized transformation in mycotoxin biosynthesis, likely carried out by a dedicated oxidoreductase or dehydrogenase.

Genetic Basis of this compound Biosynthesis

The genetic blueprint for this compound biosynthesis resides in a compact biosynthetic gene cluster (BGC). nih.gov In producing organisms like P. citreonigrum and A. terreus, a conserved gene cluster responsible for citreoviridin production has been identified. nih.govnih.gov This cluster typically contains the core genes necessary for the synthesis and modification of the polyketide precursor.

The citreoviridin BGC consists of four key genes: ctvA, ctvB, ctvC, and ctvD. nih.govnih.gov The organization of these genes into a cluster ensures their coordinated expression, which is tightly regulated and often induced under specific laboratory growth conditions. nih.gov Studies have shown a strong correlation between the expression levels of these four genes and the production of citreoviridin, confirming their collective role in the biosynthetic pathway. nih.gov The cluster may also contain additional genes, such as those for transporters (e.g., a Major Facilitator Superfamily transporter) that could confer self-resistance to the producing organism by exporting the toxin out of the cell. nih.gov

Data Tables

Table 1: Key Genes in the Citreoviridin Biosynthetic Gene Cluster

| Gene Name | Proposed Enzyme Function | Role in Biosynthesis |

| ctvA / ci-ctvA | Iterative Type I Polyketide Synthase (PKS) | Assembles the core polyketide backbone from acetyl-CoA and malonyl-CoA. |

| ctvB / ci-ctvB | O-Methyltransferase | Methylates the α-pyrone ring of the polyketide intermediate. |

| ctvC / ci-ctvC | Flavin-dependent Monooxygenase (FMO) | Catalyzes the epoxidation of the polyene side chain. |

| ctvD / ci-ctvD | Epoxide Hydrolase | Catalyzes the hydrolytic ring-opening and subsequent cyclization cascade to form the tetrahydrofuran moiety. |

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

There is no publicly available research identifying or characterizing the biosynthetic gene cluster responsible for producing this compound. The identification of a BGC is a critical first step in understanding the biosynthesis of a natural product, as these clusters contain the genes encoding the enzymes that catalyze the step-by-step assembly of the molecule.

Gene Knockout and Heterologous Expression Studies to Confirm Pathway

Consequently, without an identified BGC, there are no reports of gene knockout or heterologous expression studies to confirm the function of specific genes in the this compound biosynthetic pathway. Such studies are essential for validating the roles of individual enzymes and for reconstructing the pathway in a host organism.

Regulation of this compound Production

Information regarding the regulation of this compound production is also not present in the current scientific literature.

Environmental and Nutritional Influences

There are no specific studies detailing how environmental factors (such as temperature, pH, or light) or nutritional conditions (like carbon and nitrogen sources) influence the production of this compound by any potential producing organism.

Molecular Regulatory Mechanisms

Similarly, the molecular mechanisms, such as the action of specific transcription factors or signaling pathways that may control the expression of this compound biosynthetic genes, have not been described.

Synthetic and Semisynthetic Strategies for Citreoviral and Analogues

Total Synthesis Approaches to Racemic Citreoviral

Early efforts in the synthesis of this compound focused on the preparation of the racemic mixture, providing crucial validation of the proposed structure and paving the way for more sophisticated asymmetric syntheses.

The assembly of the carbon skeleton of racemic this compound has been approached through various retrosynthetic strategies. libretexts.org A common theme involves the disconnection of the highly functionalized tetrahydrofuran (B95107) ring, which represents the core structural challenge.

One of the initial total syntheses of (±)-citreoviral commenced with 2,4-dimethylfuran (B1205762). rsc.orgrsc.orgpsu.edu A Diels-Alder reaction between 2,4-dimethylfuran and vinylene carbonate served as a key step to construct a bicyclic adduct, which then underwent a series of transformations to build the required stereochemistry and functionality. psu.edu This approach highlights the use of cycloaddition reactions to rapidly assemble the core cyclic system.

Another strategy employed a biomimetic-inspired, acid-catalyzed cyclization of a central epoxy alcohol intermediate. rsc.org This intermediate was synthesized in a multi-step sequence starting from methyl tiglate. rsc.org This biomimetic approach seeks to mimic the proposed biosynthetic pathway of this compound, which is thought to involve the cyclization of an epoxide precursor. caltech.edu

A [3+2] annulation reaction has also been utilized as a key C-C bond-forming and ring-forming step. researchgate.net This reaction, between an allylsilane and an α-keto ester, efficiently constructs the highly substituted tetrahydrofuran ring system present in this compound. researchgate.net

The general logic behind these approaches is to break down the complex target molecule into simpler, more readily available starting materials. libretexts.org The choice of disconnection points is often guided by the desire to utilize reliable and stereocontrolled bond-forming reactions to reassemble the fragments. libretexts.org The construction of the carbon skeleton often involves a combination of C-C bond-forming reactions to create the linear chain, followed by a key cyclization step to form the tetrahydrofuran ring. nih.govrsc.orgu-tokyo.ac.jp

Achieving the correct relative stereochemistry of the multiple chiral centers in this compound is a significant hurdle, even in a racemic synthesis. Various strategies have been employed to address this challenge.

In syntheses that proceed through cyclic intermediates, such as the Diels-Alder approach, the stereochemistry of the initial adduct can dictate the stereochemical outcome of subsequent transformations. psu.edu The facial selectivity of the cycloaddition and the subsequent manipulation of the resulting functional groups are critical for establishing the desired relative stereochemistry.

Substrate-directed reactions have also been instrumental in controlling stereochemistry. For example, the stereoselective epoxidation of an allylic alcohol, where the existing hydroxyl group directs the epoxidizing agent to one face of the double bond, has been used to set key stereocenters. researchgate.net Similarly, acid-promoted rearrangements of allylic acetals have been shown to proceed with a high degree of stereocontrol, providing a method for the stereocontrolled preparation of substituted tetrahydrofurans. acs.org

Another powerful tool for stereocontrol is the use of intramolecular reactions. The iodolactonization of an unsaturated imide, for instance, proceeds with high diastereoselectivity to form a lactone with defined stereocenters, which can then be further elaborated to the this compound core. sci-hub.se Similarly, the intramolecular SN2 reaction of a tertiary alcohol has been used to construct the tetrahydrofuran ring with complete stereoselectivity. sci-hub.se

These strategies rely on the inherent conformational biases and electronic properties of the substrates to influence the stereochemical course of a reaction, allowing for the selective formation of one diastereomer over others.

Asymmetric Total Synthesis of Enantiopure this compound and Epimers

The biological activity of natural products is often specific to a single enantiomer. Consequently, the development of asymmetric syntheses to produce enantiomerically pure this compound and its epimers has been a major focus of research. springernature.com These syntheses employ various methods to introduce chirality and control the absolute stereochemistry of the target molecule.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Several total syntheses of (+)-citreoviral have utilized chiral auxiliaries to establish key stereocenters. caltech.edu One approach involved a titanium-mediated aldol (B89426) reaction of a lactate-bearing chiral oxazolidin-2-one. sci-hub.se The choice of the chiral oxazolidin-2-one and the protecting group on the lactate (B86563) unit allowed for the control of the stereochemistry of the resulting 1,2-diol. sci-hub.se This method was successfully applied to the synthesis of the tetrahydrofuran core of this compound in a highly stereoselective manner. sci-hub.se

Another strategy employed an asymmetric hydroxylation of tiglate esters using a chiral auxiliary to construct a key chiral building block for the enantioselective synthesis of (+)-citreoviral. researchgate.net The use of a chiral auxiliary in a Diels-Alder reaction has also been reported, where the auxiliary overrides the inherent facial selectivity of the reaction to produce the desired enantiomer. rsc.org

The general principle of these approaches is to covalently attach a chiral molecule to the synthetic intermediate, which then sterically or electronically biases the approach of a reagent to one face of the molecule, leading to the formation of a single enantiomer of the product. wikipedia.orgsfu.ca

In contrast to chiral auxiliary methods, chiral reagent-mediated syntheses utilize a stoichiometric amount of a chiral reagent to effect a stereoselective transformation. The chirality is transferred from the reagent to the substrate during the course of the reaction.

While less common in the reported total syntheses of this compound, the use of chiral reagents is a well-established strategy in asymmetric synthesis. caltech.edu For instance, chiral reducing agents can be used for the enantioselective reduction of ketones to produce chiral alcohols. Similarly, chiral epoxidizing agents can be employed for the asymmetric epoxidation of alkenes. The information from the search results primarily points towards catalytic asymmetric methods and chiral auxiliary approaches for this compound synthesis. caltech.edu

Catalytic asymmetric methods are highly sought after in organic synthesis as they allow for the generation of large quantities of enantiomerically enriched products from a small amount of a chiral catalyst.

A significant breakthrough in the synthesis of this compound analogues was the application of a Ruthenium-Catalyzed Asymmetric Ring-Closing Metathesis (ARCM) . caltech.eduacs.orgacs.orgnih.gov This reaction was a key step in the first asymmetric total synthesis of (+)-5-epi-citreoviral. caltech.edu The ARCM reaction, using a chiral ruthenium catalyst, efficiently created a chiral cyclic intermediate with high enantiomeric excess (≥90% ee) and with low catalyst loadings (<1 mol%). researchgate.netacs.orgacs.orgnih.gov Remarkably, all the subsequent stereocenters in the final product were set based on the single stereocenter generated in this initial ARCM step. acs.orgacs.org

The Sharpless Asymmetric Epoxidation is another powerful catalytic asymmetric reaction that has been utilized in the context of this compound synthesis. dalalinstitute.comwikipedia.orgyoutube.com This reaction employs a titanium tetra(isopropoxide) catalyst, a chiral tartrate ligand (such as diethyl tartrate, DET), and tert-butyl hydroperoxide to enantioselectively epoxidize primary and secondary allylic alcohols. dalalinstitute.comwikipedia.org A formal total synthesis of (+)-citreoviral has been reported where a Sharpless asymmetric epoxidation was used to generate a key chiral intermediate. caltech.edu This method provides a reliable and predictable way to install an epoxide with a specific absolute stereochemistry, which can then be elaborated into the more complex functionalities of the target molecule. wikipedia.org

These catalytic asymmetric methods represent a highly efficient and elegant approach to the synthesis of enantiopure this compound and its epimers, demonstrating the power of modern synthetic organic chemistry to address complex molecular challenges.

Semisynthetic Modifications and Derivatization from Natural Sources

The chemical modification of natural products through semisynthesis is a pivotal strategy in medicinal chemistry. This approach utilizes complex scaffolds, like that of this compound, which are produced efficiently by biological systems, and modifies them through chemical reactions to generate novel derivatives. ebi.ac.uknih.gov Such modifications aim to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships (SAR). While the total synthesis of this compound has been a significant focus of research, univie.ac.atresearchgate.net literature specifically detailing the semisynthetic derivatization of naturally sourced this compound is less common. However, based on the functional groups present in the this compound structure, several strategic chemical transformations can be proposed.

Chemical Transformations of this compound Scaffold

The this compound molecule possesses several reactive sites amenable to chemical transformation, primarily the terminal aldehyde group, the secondary hydroxyl group on the tetrahydrofuran ring, and the conjugated polyene chain. These sites allow for a variety of chemical modifications.

Key functional groups on the this compound scaffold available for derivatization include:

Aldehyde Group (C1): This group is highly reactive and can undergo oxidation to a carboxylic acid, reduction to a primary alcohol, or conversion into imines, oximes, and hydrazones.

Hydroxyl Group (C4): The secondary alcohol can be targeted for acylation to form esters, etherification to generate ethers, or oxidation to a ketone. Such modifications are common in the semisynthesis of other natural products to alter solubility and bioavailability. nih.govresearchgate.net

Polyene System: The conjugated double bonds offer sites for reactions such as selective hydrogenation or cycloadditions, although these reactions risk disrupting the chromophore and potential biological activity associated with this system.

One of the most significant proposed transformations involves the conversion of (+)-citreoviral into (-)-citreoviridin. Research has identified (+)-citreoviral as a natural product precursor to (-)-citreoviridin, a compound noted for its biological activities. kaist.ac.kr This conversion would involve the oxidation of the aldehyde and subsequent cyclization to form the characteristic α-pyrone ring found in citreoviridin (B190807). researchgate.netnih.gov While often occurring biosynthetically, this transformation represents a key target for laboratory-based semisynthesis.

The table below outlines potential chemical transformations of the this compound scaffold based on its primary functional groups.

| Functional Group | Reaction Type | Potential Product/Intermediate | Rationale |

| Aldehyde | Oxidation | Carboxylic Acid | Precursor for ester or amide analogues; key step toward citreoviridin-type structures. |

| Aldehyde | Reduction | Primary Alcohol | Alters polarity and hydrogen bonding capability. |

| Aldehyde | Reductive Amination | Amine Derivatives | Introduction of basic nitrogen atoms to modulate properties. |

| Aldehyde | Oximation | Oxime/Oxime Ethers | Increases structural diversity for SAR studies. sioc-journal.cn |

| Hydroxyl | Acylation/Esterification | Ester Analogues | Modulates lipophilicity and can act as a prodrug strategy. nih.gov |

| Hydroxyl | Oxidation | Ketone | Investigates the importance of the hydroxyl group's hydrogen-bonding ability. |

| Hydroxyl | Etherification | Ether Analogues | Increases metabolic stability compared to esters. |

Generation of Novel Structural Analogues

The generation of novel structural analogues from a natural product scaffold is a cornerstone of drug discovery. uzh.ch By creating a library of related compounds, researchers can systematically investigate how structural changes affect biological function. For this compound, derivatization can be used to explore and optimize its biological potential.

The primary goals for generating this compound analogues include:

Structure-Activity Relationship (SAR) Studies: To identify which parts of the molecule are essential for its biological effects.

Improved Physicochemical Properties: To enhance factors like solubility, chemical stability, and cell permeability. uzh.ch

Reduced Off-Target Effects: To create more selective compounds.

Drawing inspiration from the semisynthesis of other complex natural products, a series of this compound analogues could be synthesized. caltech.edu For example, acylation of the C4-hydroxyl group with various acyl chlorides (e.g., acetyl, benzoyl, succinyl) would yield a series of esters with varying properties. Similarly, reaction of the aldehyde with a library of hydroxylamines or hydrazines could produce a diverse set of oxime and hydrazone analogues. sioc-journal.cn The table below details a hypothetical library of novel this compound analogues generated through semisynthetic strategies.

| Analogue Name | Parent Scaffold | Modification Reaction | Functional Group Modified | Scientific Rationale |

| This compound Acetate (B1210297) | This compound | Acetylation | C4-Hydroxyl | Increase lipophilicity; potential prodrug. |

| This compound Benzoate | This compound | Benzoylation | C4-Hydroxyl | Introduce aromatic moiety for potential new interactions. |

| This compound Succinate (B1194679) | This compound | Succinylation | C4-Hydroxyl | Introduce a carboxylic acid group to improve water solubility. |

| This compound Oxime | This compound | Oximation | C1-Aldehyde | Explore SAR of the polyene terminus. sioc-journal.cn |

| This compound Methyl Ether | This compound | Methylation | C4-Hydroxyl | Increase metabolic stability by blocking acylation/oxidation. |

| Citreoviryl Alcohol | This compound | Reduction | C1-Aldehyde | Determine the necessity of the aldehyde for bioactivity. |

These targeted modifications provide a rational path to expanding the chemical space around the this compound core, facilitating a deeper understanding of its biological properties and potentially leading to the development of new therapeutic leads.

Biological Activities and Molecular Mechanisms of Action Non Clinical Focus

Cellular and Molecular Targets of Citreoviral Activity

This compound, a polyene pyrone mycotoxin, primarily exerts its biological effects by targeting the mitochondrial F1F0-ATP synthase, a crucial enzyme in cellular energy metabolism. researchgate.netexaly.com Specifically, it inhibits the F1 subcomplex, also known as F1-ATPase, which is responsible for the synthesis of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. researchgate.netmicrobialcell.com This inhibition disrupts the cell's primary energy production pathway.

The mechanism of inhibition involves the binding of this compound to the β-subunit of the F1-ATPase. researchgate.net This interaction is non-competitive with respect to aurovertin (B1171891), another F1-ATPase inhibitor, indicating that they bind to different sites on the β-subunit. researchgate.net The binding of this compound induces a conformational change in the enzyme, effectively locking it in an inactive state and preventing the catalysis of ATP synthesis. This disruption of oxidative phosphorylation leads to a decrease in cellular ATP levels, which can trigger subsequent cellular stress responses.

The inhibition of mitochondrial ATP synthesis by this compound is a significant stressor that can lead to the induction of apoptosis, or programmed cell death, in various cell lines. frontiersin.orgijbs.com The disruption of mitochondrial function and the subsequent energy deficit can activate the intrinsic pathway of apoptosis. nih.govnih.gov

This pathway is initiated by the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol. nih.govnih.govoncotarget.com In the cytosol, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome. nih.govoncotarget.com This complex then activates caspase-9, an initiator caspase, which in turn activates effector caspases such as caspase-3, leading to the execution of the apoptotic program. nih.govoncotarget.com The induction of apoptosis in cancer cells is a key area of research, with many studies focusing on compounds that can trigger this pathway. frontiersin.orgijbs.comnih.gov

Enzyme Kinetic Studies for Activity Characterization

Enzyme kinetic studies are essential for characterizing the potency of inhibitors. mdpi.comfrontiersin.orgnih.gov The inhibition constant (Ki) represents the concentration of an inhibitor required to produce half-maximum inhibition, providing a measure of the inhibitor's affinity for the enzyme. ebmconsult.com A lower Ki value signifies a more potent inhibitor. ebmconsult.com

For this compound, kinetic studies have determined its Ki for the inhibition of F1-ATPase. For example, studies on the yeast F1-ATPase have reported a Ki value of 2 µM for citreoviridin (B190807), a closely related compound. researchgate.net The determination of Ki values is crucial for comparing the potency of different inhibitors and for understanding their potential biological impact. sigmaaldrich.comnih.govnih.govyoutube.com

Kinetic studies help to elucidate the mechanism of enzyme inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. libretexts.orglibretexts.orgcsbsju.edupatsnap.com In competitive inhibition, the inhibitor binds to the active site of the enzyme, competing with the substrate. patsnap.comstudymind.co.uk In non-competitive inhibition, the inhibitor binds to an allosteric site, a location other than the active site, causing a conformational change that reduces the enzyme's activity. patsnap.comstudymind.co.uk Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. libretexts.orgpatsnap.com

Studies on the interaction of citreoviridin with yeast F1-ATPase have shown that its binding is non-competitive with respect to aurovertin, another inhibitor that binds to the β-subunit. researchgate.net This finding suggests that this compound and aurovertin have distinct binding sites on the F1-ATPase. The non-competitive nature of the inhibition implies that this compound does not directly compete with the substrate for the active site but rather inhibits the enzyme's function through binding at a separate site. libretexts.orgstudymind.co.uk

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.govoncodesign-services.comgardp.orgresearchgate.net These studies involve synthesizing and testing analogues of a lead compound to identify the key structural features, or pharmacophores, responsible for its activity. gardp.orgrsc.org

For this compound and its analogues, SAR studies have provided insights into the structural requirements for F1-ATPase inhibition. The molecule consists of a polyene chain, a pyrone ring, and a tetrahydrofuran (B95107) ring. The synthesis of various analogues, including (±)-5-epi-Citreoviral and (±)-Citreoviral, has been accomplished to explore the importance of different structural components. researchgate.net These studies help in designing new compounds with potentially enhanced or modified biological properties. gardp.orgrsc.org

Correlation of Structural Motifs with Biological Potency

The biological potency of a molecule is intrinsically linked to its chemical structure, a concept defined by the structure-activity relationship (SAR). wikipedia.org For the natural product this compound, its core chemical architecture is a highly substituted tetrahydrofuran ring. Tetrahydrofuran motifs are common in a variety of natural products that exhibit significant biological activities. nih.gov The specific arrangement of substituents and the stereochemistry of these molecules are critical in defining their interaction with biological targets and, consequently, their potency.

Analysis of the broader class of tetrahydrofuran-containing compounds provides insight into the likely structural determinants of this compound's activity. The stereochemistry of the substituted tetrahydrofuran ring is a primary factor influencing biological potency. For example, in studies of tetrasubstituted tetrahydrofuran lignans (B1203133), specific stereoisomers demonstrated markedly different antibacterial efficacy. The (7R,7'R,8R,8'R) and (7R,7'S,8R,8'R) forms showed the most potent activity against Listeria denitrificans and Bacillus subtilis, respectively, indicating that the spatial orientation of the functional groups is crucial for the antibacterial effect. tandfonline.com The 8R configuration, in particular, was identified as a common feature for high activity against these bacterial strains. tandfonline.com

Insights from Synthetic Analogues and Naturally Occurring Derivatives

The study of synthetic analogues and naturally occurring derivatives of a lead compound is a cornerstone of medicinal chemistry, providing crucial information about its mode of action and potential for therapeutic development. nih.gov this compound belongs to a family of polyketide metabolites produced by Penicillium species, which also includes related compounds such as citreoviridin, citreodiol, and epi-citreodiol. mdpi.com

Synthetic efforts have successfully produced not only this compound itself but also its analogues, such as (±)-5-epi-citreoviral, a stereoisomer. scribd.com The synthesis of such analogues is vital for probing the structure-activity relationship. By systematically altering the stereochemistry or substituents, researchers can identify which parts of the molecule are essential for its biological effects. For instance, the synthesis and comparative testing of all possible stereoisomers of antimicrobial tetrahydrofuran lignans allowed for the definitive identification of the most active configurations. tandfonline.com This approach of creating and testing analogues helps to build a comprehensive picture of how the molecule interacts with its target.

Naturally occurring derivatives also offer valuable insights. Aspericacids A and B, which are 2,5-disubstituted tetrahydrofuran rings coupled with a fatty acid, were isolated from a marine-associated fungus and showed moderate antifungal activity. nih.gov The variation in potency between Aspericacid A and B underscores how even subtle structural differences can impact biological function. nih.gov Another example is the family of tetrahydrofuran-containing acetogenins, which are potent against numerous cancer cell lines. mdpi.com The study of these diverse but structurally related natural products helps to understand the broader biological potential of the tetrahydrofuran motif and provides a basis for the design of novel, potentially more potent or selective synthetic analogues.

Broader Biological Spectrum (In Vitro Studies)

Antimicrobial Properties (e.g., Antibacterial, Antifungal, Antiviral mechanisms in vitro)

This compound is a secondary metabolite from Penicillium species, a genus known for producing a rich diversity of bioactive compounds, including many with antimicrobial properties. mdpi.com The tetrahydrofuran ring system, which forms the core of this compound, is a structural feature present in numerous natural products with documented antimicrobial effects. nih.govresearcher.life While comprehensive in vitro antimicrobial studies specifically detailing the activity of this compound are limited in the available scientific literature, the activities of other tetrahydrofuran derivatives provide a strong indication of the potential biological spectrum for this class of molecules.

In vitro studies on various natural and synthetic tetrahydrofuran derivatives have demonstrated a range of antibacterial and antifungal activities. For example, the tetrasubstituted tetrahydrofuran lignans have shown stereochemistry-dependent activity against the Gram-positive bacteria Listeria denitrificans and Bacillus subtilis. tandfonline.com Other tetrahydrofuran derivatives, mucorinic acids A and B, exhibited notable antibacterial activity against both Staphylococcus aureus and its methicillin-resistant strain (MRSA). researchgate.net Antifungal properties are also associated with this structural class; aspericacid A, a fungal metabolite, showed moderate inhibitory activity against the pathogenic yeasts Candida albicans and Cryptococcus neoformans. nih.gov Conversely, some derivatives like penioxalicin exhibit only weak antibacterial action. tandfonline.com

These findings collectively suggest that compounds possessing a tetrahydrofuran scaffold, such as this compound, are promising candidates for antimicrobial activity. The potency and spectrum are highly dependent on the specific stereochemistry and substitution pattern of the molecule.

| Compound Class/Name | Type of Activity | Organism(s) | Potency (MIC) | Reference |

| Tetrahydrofuran Lignans | Antibacterial | Listeria denitrificans | 6.25 mM | tandfonline.com |

| Tetrahydrofuran Lignans | Antibacterial | Bacillus subtilis | 12.5 mM | tandfonline.com |

| Mucorinic Acids A & B | Antibacterial | Staphylococcus aureus & MRSA | 8–16 µg/mL | researchgate.net |

| Aspericacid A | Antifungal | Candida albicans & Cryptococcus neoformans | 50 µg/mL | nih.gov |

| Penioxalicin | Antibacterial | Methicillin-resistant S. aureus (MRSA) SK1 | 200 µg/mL | tandfonline.com |

Immunomodulatory Effects (cellular level)

The immunomodulatory potential of natural products is a significant area of research, with many compounds capable of either stimulating or suppressing immune responses. Fungi of the Penicillium genus are a known source of metabolites with diverse biological activities, including anti-inflammatory effects, which represent a form of immunomodulation. mdpi.com For example, sclerazaphilones isolated from Penicillium sclerotiorum were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, indicating a cellular anti-inflammatory effect. mdpi.com

While this compound is derived from a fungal genus known to produce immunomodulatory agents, specific in vitro studies focusing on the direct effects of this compound on immune cells (such as lymphocytes, macrophages, or neutrophils) are not extensively detailed in the current body of scientific literature. The evaluation of immunomodulatory activity typically involves measuring the compound's effect on key cellular functions, such as phagocytosis, cell proliferation, and the production and release of signaling molecules like cytokines (e.g., TNF-α, interleukins) and inflammatory mediators (e.g., NO, prostaglandins). nih.govnih.gov

Although direct evidence for this compound is sparse, the known activity of related fungal metabolites suggests that it could potentially interact with cellular pathways involved in the immune response. However, without specific experimental data from cellular assays, the immunomodulatory profile of this compound remains an area requiring further investigation.

Research Applications and Methodological Contributions

Citreoviral as a Biochemical Probe for Studying Cellular Processes

While this compound itself is not extensively documented as a direct biochemical probe, its close structural relationship and its role as a key synthetic intermediate for citreoviridin (B190807) underscore its importance in the study of cellular bioenergetics. The research applications in this area are primarily centered on the potent inhibitory effects of citreoviridin on mitochondrial ATP synthase.

This compound is a crucial precursor in the total synthesis of citreoviridin, a mycotoxin that is a well-established and specific inhibitor of mitochondrial F1F0-ATP synthase. thieme-connect.comrsc.org This enzyme is fundamental to cellular energy production, catalyzing the synthesis of ATP from ADP and inorganic phosphate (B84403) using the energy derived from a proton gradient. anr.fr

Citreoviridin exerts its inhibitory effect by binding to the β-subunit of the soluble F1 portion of the ATP synthase complex. asm.orgnih.gov This binding is noncompetitive with respect to the inhibitor aurovertin (B1171891), indicating a distinct interaction site. nih.gov The potent inhibition of ATPase activity by citreoviridin has made it a valuable molecular tool for researchers. nih.govcaymanchem.com Scientists use inhibitors like citreoviridin to study the enzyme's mechanism, structure, and function. asm.orgru.nl For instance, by observing the effects of blocking ATP synthesis, researchers can probe the intricate workings of this molecular motor. asm.orgnih.gov

The inhibitory activities of citreoviridin are highly sensitive to its chemical structure. Studies have shown that modifications such as monoacetylation or diacetylation significantly decrease its inhibitory potency. nih.gov This highlights the specific structural features required for high-affinity binding to the ATP synthase complex.

Table 1: Inhibitory Activity of Citreoviridin

| Preparation | Reaction Inhibited | Dissociation Constant (KD) |

|---|---|---|

| Ox-heart mitochondria | Soluble ATPase | 0.5–4.2 µM |

| Rat liver mitochondria | Soluble ATPase | 0.15 µM |

| Ox-heart submitochondrial particles | ATP-driven reduction of NAD+ by succinate (B1194679) | 2 µM |

Data sourced from biochemical studies on citreoviridin's inhibitory effects. nih.govcaymanchem.com

The inhibition of ATP synthase by compounds like citreoviridin has profound effects on cellular energy metabolism, making them useful probes for elucidating these complex pathways. bioscipublisher.commetwarebio.comatlanticoer-relatlantique.ca Energy metabolism encompasses a series of interconnected reactions, including glycolysis, the citric acid cycle (TCA), and oxidative phosphorylation, which are tightly regulated to meet the cell's energy demands. bioscipublisher.comscientificarchives.com

By specifically blocking the final step of oxidative phosphorylation, citreoviridin allows researchers to investigate the consequences of mitochondrial dysfunction and the subsequent metabolic shifts. asm.orgnih.gov For example, inhibiting ATP synthase disrupts the proton motive force, impacting processes like the ATP-driven reduction of NAD+ by succinate and NAD transhydrogenase reactions in submitochondrial particles. nih.gov This allows for detailed study of the coupling between the electron transport chain and ATP synthesis.

The use of such specific inhibitors helps in understanding how cells adapt to energy stress and the roles of alternative pathways in maintaining cellular homeostasis. atlanticoer-relatlantique.caembopress.org This research is crucial for understanding the metabolic underpinnings of various diseases where energy metabolism is dysregulated. metwarebio.com

Contributions to Synthetic Methodology Development

The total synthesis of this compound has served as a benchmark for the development and application of novel and stereocontrolled synthetic strategies. Its highly oxygenated and stereochemically rich tetrahydrofuran (B95107) core presents a significant synthetic challenge. rsc.orgresearchgate.net

Numerous research groups have reported total syntheses of this compound, each demonstrating elegant solutions for controlling its multiple stereocenters. These efforts have contributed significantly to the field of stereoselective synthesis.

Key advancements include:

Substrate-Controlled Reactions: Many syntheses rely on the inherent stereochemistry of starting materials or intermediates to direct the formation of new stereocenters. This includes hydroxyl-directed iodoetherifications and stereoselective vicinal hydroxylations. researchgate.net

Annulation Reactions: A [3+2] annulation reaction between an allylsilane and an alpha-keto ester was used to construct the highly substituted tetrahydrofuran core as a single diastereomer. nih.gov

Asymmetric Catalysis: Enantioselective synthesis of a this compound stereoisomer was achieved using a ruthenium-catalyzed asymmetric ring-closing metathesis as the key step to establish the initial stereocenter. thieme-connect.com

Aldol (B89426) Reactions: A highly anti-selective, titanium-mediated aldol reaction was employed to construct a 1,2-diol unit with excellent stereocontrol (>99:1). focusbiomolecules.com

The pursuit of an efficient synthesis of this compound has also led to the development of new reactions and strategies.

Notable examples include:

Anionic asm.orgnih.gov-H-Shift: One formal synthesis of (+)-citreoviral utilized a novel anionic asm.orgnih.gov-H-shift to convert a homoallylic alcohol into an allylic benzyl (B1604629) ether, setting the stage for subsequent stereocontrolled reactions. asm.orgresearchgate.net

Prins-Pinacol Condensation: An enantioselective synthesis of (-)-citreoviral featured a Prins-pinacol condensation of an allylic diol with an unsymmetrical ketone to form the 2,2-disubstituted 4-acyltetrahydrofuran core with high stereoselection. nih.gov

Gold-Catalyzed Cyclization: A versatile precursor for this compound was synthesized via a copper-catalyzed Grignard addition to a propargylic epoxide, followed by a gold-catalyzed cyclization. thieme-connect.com

Table 2: Key Synthetic Strategies for this compound

| Synthetic Approach | Key Reaction/Concept | Outcome | Reference(s) |

|---|---|---|---|

| Biomimetic Synthesis | Acid-catalysed cyclisation of an epoxy alcohol intermediate. | Elaboration of the dihydroxytetrahydrofuranyl ring. | rsc.org |

| Annulation Strategy | [3+2] annulation of an allylsilane with an alpha-keto ester. | Single diastereomer of the tetrahydrofuran core. | nih.gov |

| Asymmetric Metathesis | Ruthenium-catalyzed asymmetric ring-closing metathesis. | Enantioselective synthesis of 5-epi-citreoviral. | thieme-connect.com |

| Aldol and Cyclization | Titanium-mediated anti-selective aldol reaction and iodolactonization. | Completely stereoselective construction of the tetrahydrofuran moiety. | focusbiomolecules.com |

This table summarizes some of the diverse and innovative approaches developed for the synthesis of this compound. thieme-connect.comrsc.orgnih.govfocusbiomolecules.com

Role in Natural Product-Inspired Drug Discovery (Pre-Clinical, Target-Focused)

Natural products are a rich source of inspiration for drug discovery, providing structurally diverse scaffolds that have been evolutionarily selected for biological activity. unc.edu this compound, and particularly its derivative citreoviridin, exemplify the potential of fungal metabolites in target-focused drug discovery. focusbiomolecules.comunc.edu This approach centers on identifying molecules that interact with a specific, pre-selected biological target known to be involved in a disease pathway. nih.govnih.gov

The primary target for this class of compounds is mitochondrial ATP synthase. asm.orgfocusbiomolecules.com The specific and potent inhibition of this enzyme by citreoviridin makes it a valuable lead compound for developing therapeutics that modulate cellular energy metabolism. caymanchem.comfocusbiomolecules.com For example, ectopic ATP synthase activity on the surface of cancer cells has been linked to tumorigenesis, and inhibitors like citreoviridin have been used in pre-clinical models to target this metabolic vulnerability. caymanchem.com One study used quantitative proteomic analysis of human lung tumor xenografts treated with citreoviridin to understand its effects. caymanchem.com

While this compound itself has not been the direct subject of extensive pre-clinical drug development, its role as a key synthetic intermediate is critical. thieme-connect.comrsc.org The numerous total syntheses of this compound and its conversion to citreoviridin enable the generation of analogues. researchgate.netacs.org These synthetic efforts allow medicinal chemists to perform structure-activity relationship (SAR) studies, modifying the natural product scaffold to improve potency, selectivity, and pharmacokinetic properties, while potentially reducing toxicity. nih.gov This process is fundamental to transforming a natural product hit into a viable drug candidate. ppd.comaristo-group.com

Lead Compound for Target Validation Studies

This compound, along with its structurally related and more frequently studied analogue citreoviridin, has been instrumental as a lead compound in the validation of F₁F₀-ATPase (also known as ATP synthase or Complex V) as a viable biological target. ajrconline.orgnih.govpatsnap.com F₁F₀-ATPase is a crucial enzyme responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency in most living organisms. patsnap.comthermofisher.com The ability of a compound to specifically inhibit this enzyme confirms the enzyme's role in cellular processes and validates it as a target for developing new therapeutic agents or biological probes.

The inhibitory action of this compound and its analogues is directed at the F₁ subcomplex of the enzyme, which is the catalytic core responsible for ATP synthesis. nih.govpatsnap.com Research has demonstrated that citreoviridin, a mycotoxin produced by several species of Penicillium and Aspergillus molds, inhibits the ATPase activity of the F₁ component in both mitochondria and bacteria by binding to the β subunit of the enzyme. ajrconline.orgnih.gov This interaction effectively stalls the enzyme's function, disrupting the cell's energy production.

The significance of this compound and citreoviridin in target validation lies in their specific mechanism of action. They serve as uncompetitive inhibitors of ATPase activity. nih.gov Notably, studies have shown that citreoviridin binds to a site on the β subunit that is distinct from that of other known F₁-ATPase inhibitors, such as aurovertin. nih.govpnas.org This finding was crucial in mapping the functional landscape of the F₁F₀-ATPase and demonstrating that multiple allosteric sites on the enzyme could be targeted for inhibition. The use of these natural products has allowed researchers to dissect the enzyme's role in cellular energy metabolism and has confirmed that modulating its activity can produce a potent biological response, thereby validating F₁F₀-ATPase as a druggable target. patsnap.com

Template for Analogue Design in Academic Research

The complex and stereochemically rich structure of this compound has made it an attractive template for analogue design and the development of novel synthetic methodologies in academic research. The core structure, featuring a highly substituted dihydroxytetrahydrofuran ring, presents a significant synthetic challenge, prompting chemists to devise new and efficient routes for its construction and the creation of its analogues. researchgate.net These synthetic endeavors are not merely academic exercises; they are driven by the known biological activity of the natural product and the desire to understand the structure-activity relationships (SAR) of this class of compounds. nih.govnih.govchemrxiv.org

The synthesis of various stereoisomers of this compound, such as 5-epi-citreoviral, exemplifies its use as a template. researchgate.net By creating these analogues, researchers can investigate the importance of specific stereocenters for biological activity. For instance, the total synthesis of (+)-5-epi-citreoviral was achieved using an asymmetric ring-closing olefin metathesis as a key step. researchgate.net This work not only provided access to a non-natural analogue for biological testing but also showcased the practical application of a powerful new synthetic method. The development of diverse synthetic strategies, including Prins-type cyclizations and various electrophile-mediated cyclizations, further highlights the role of the this compound framework as a platform for innovation in organic synthesis.

The table below summarizes selected synthetic approaches toward this compound and its analogues, illustrating the variety of key reactions employed. This diversity underscores the compound's importance as a template for exploring and validating new synthetic methods.

| Target Compound | Key Synthetic Strategy/Reaction | Research Focus |

| (±)-Citreoviral | Biogenetic-model based acid-catalysed cyclisation of an epoxy alcohol intermediate. | Elucidation of biosynthetic pathways and total synthesis. |

| (+)-Citreoviral | Asymmetric hydroxylation of tiglate esters. | Enantioselective synthesis. |

| (+)-5-epi-Citreoviral | Ruthenium-catalyzed asymmetric ring-closing metathesis (ARCM). | Application of new catalytic methods to natural product synthesis. researchgate.net |

| (±)-Citreoviral | [3 + 2] annulation reaction of an allylsilane with an α-keto ester. | Development of novel cycloaddition strategies. |

By serving as a blueprint, this compound has spurred the development of creative solutions to complex synthetic problems. The analogues and methodologies born from this research contribute significantly to the broader fields of medicinal chemistry and organic synthesis, providing new tools and molecular scaffolds for future drug discovery efforts. mdpi.commdpi.com

Future Research Directions and Unaddressed Challenges

Comprehensive Mechanistic Understanding of Underexplored Biological Activities

While Citreoviral is structurally related to citreoviridin (B190807), a known potent inhibitor of mitochondrial F1-ATPase, its own biological activities and mechanisms of action remain comparatively underexplored. researchgate.netresearchgate.net Citreoviridin's toxicity is linked to its ability to induce symptoms of thiamine (B1217682) deficiency. nih.gov Future research must move beyond simple analogy and focus on elucidating the specific molecular interactions of this compound.

Key research questions include:

Does this compound target the same binding site on F1-ATPase as citreoviridin, and with what affinity?

Does it possess unique biological targets or off-target effects that differ from citreoviridin?

What are the downstream cellular consequences of this compound exposure beyond ATP synthesis inhibition?

Investigating these questions will require a combination of biochemical assays, structural biology to determine binding interactions, and cellular studies to map the pathways affected by the compound. Such studies are critical to differentiate its toxicological profile from any potential, yet-to-be-discovered, therapeutic properties. The exploration of currently unexamined biological specimens and systems could also reveal novel activities. nih.gov

Engineering Biosynthetic Pathways for Enhanced Production or Diversification

The natural production of this compound by fungi like Penicillium citreoviride is often insufficient for extensive research purposes. rsc.org Modern biosynthetic engineering offers a powerful solution to this limitation. cardiff.ac.uknih.govrsc.org As a polyketide, the biosynthesis of this compound is governed by a dedicated gene cluster containing a polyketide synthase (PKS) and various tailoring enzymes. dtu.dkmanchester.ac.uk

Future research in this area should focus on two primary goals:

Enhanced Production : By identifying and characterizing the this compound biosynthetic gene cluster, researchers can use genetic tools to overexpress key enzymes or regulatory proteins in the native producer or a heterologous host. dtu.dk This would provide a sustainable and high-yield source of the compound for further study.

Pathway Diversification : Engineering the PKS and tailoring enzymes can lead to the creation of novel this compound analogues. cardiff.ac.ukmanchester.ac.uk This "combinatorial biosynthesis" approach could involve domain swapping, site-directed mutagenesis, or feeding the pathway with unnatural starter units to generate a library of new compounds. cardiff.ac.uk These derivatives would be invaluable for structure-activity relationship (SAR) studies.

| Research Goal | Biosynthetic Engineering Strategy | Potential Outcome |

| Increased Yield | Overexpression of biosynthetic genes; Heterologous expression in a high-growth host. | Sustainable supply of this compound for research. |

| Novel Analogues | Mutagenesis of tailoring enzymes; Precursor-directed biosynthesis. | Library of derivatives for SAR studies and discovery of new bioactivities. |

Advanced Synthetic Strategies for Complex Analogues and Probes

While total syntheses of this compound have been achieved, these routes are often lengthy and not always suitable for producing a wide range of analogues. researchgate.netd-nb.infosci-hub.se Future synthetic efforts should embrace modern strategies that prioritize modularity and diversification, such as diverted total synthesis (DTS) or analogue-oriented synthesis (AOS). nih.govnih.gov These approaches focus on developing a robust synthetic route to a key intermediate that can then serve as a branching point for the rapid creation of numerous analogues. nih.gov

A crucial area for development is the synthesis of chemical probes. This involves creating this compound derivatives that incorporate:

Reporter Tags : Such as fluorescent dyes or biotin, to visualize the compound's localization within cells and aid in target identification.

Photo-affinity Labels : To covalently link the molecule to its biological targets upon UV irradiation, enabling their definitive identification via proteomics.

These advanced synthetic tools are indispensable for rigorously defining the mechanism of action and identifying the full spectrum of cellular proteins that interact with this compound. rsc.org

Integration of Omics Technologies for Systems-Level Understanding

To gain a holistic view of this compound's impact on biological systems, the integration of "omics" technologies is essential. nih.govaxcelead-us.com These high-throughput methods provide a comprehensive snapshot of the molecular changes within a cell or organism upon exposure to the compound. uit.nonih.gov

Genomics and Transcriptomics : Can reveal the complete genetic blueprint for this compound biosynthesis in its producing fungus and identify changes in gene expression in target cells, highlighting the cellular pathways that are activated or repressed. uit.no

Proteomics : Can be used to identify protein targets (as described above) and to quantify global changes in protein expression and post-translational modifications, offering deep insight into the cellular response. nih.gov

Metabolomics : Can map the perturbations in cellular metabolism caused by this compound, which is particularly relevant given its presumed effect on the central energy-producing pathway. nih.gov

By integrating data from these different omics layers, researchers can construct detailed network models of this compound's mode of action, moving beyond a single target to a systems-level understanding. nih.gov

| Omics Technology | Application in this compound Research | Key Insights |

| Genomics | Sequencing the genome of producing fungi. | Identification of the complete biosynthetic gene cluster. |

| Transcriptomics | Analyzing mRNA changes in cells treated with this compound. | Understanding the cellular stress response and affected gene networks. |

| Proteomics | Identifying binding partners and expression changes. | Uncovering direct molecular targets and downstream protein-level effects. |

| Metabolomics | Profiling small molecule changes in treated cells. | Mapping the impact on cellular metabolism and energy state. |

Overcoming Current Limitations in this compound Research and Application

The advancement of this compound research is currently hampered by several key challenges that future work must address.

Limited Compound Availability : Natural isolation yields are low, and existing total syntheses are not yet scalable for widespread use. Overcoming this requires the successful application of biosynthetic engineering or the development of more efficient synthetic routes. rsc.orgd-nb.info

Incomplete Mechanistic Understanding : There is a significant gap in knowledge regarding its specific molecular targets and whether its bioactivity is distinct from that of citreoviridin. The development and use of chemical probes and omics approaches are critical to fill this gap. researchgate.netresearchgate.net

Structural Complexity : The dense stereochemistry and sensitive functional groups of this compound make both its synthesis and the generation of analogues a significant chemical challenge. researchgate.netsci-hub.se

Lack of Research Tools : A major limitation is the absence of specific tools like high-affinity antibodies or well-characterized chemical probes, which are needed for detailed biological investigation. While antibodies have been developed for citreoviridin, dedicated reagents for this compound are needed. nih.gov

Addressing these limitations through the multi-pronged approach outlined above—combining biosynthetic engineering, advanced synthesis, and systems biology—will be crucial to fully unlock the scientific potential of this compound.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Citreoviral's mechanism of action?

- Methodological Answer: Structure the question using the PICOT framework (Population: target cells/organisms; Intervention: this compound exposure; Comparison: untreated controls; Outcome: molecular biomarkers; Time: experimental duration). Align with literature gaps identified via systematic reviews and validate feasibility through pilot studies . For example, "How does this compound inhibit [specific enzyme] in [cell type] over 24-hour exposure compared to controls?"

Q. What experimental design principles are critical for initial this compound toxicity studies?

- Methodological Answer: Use randomized, blinded experiments with defined variables (dose, exposure route). Start with in vitro models (e.g., hepatic cell lines) to assess cytotoxicity via MTT assays, followed by in vivo validation. Include triplicate replicates and controls (positive/negative) to minimize bias . Document protocols meticulously to enable replication.

Q. How to systematically identify knowledge gaps in this compound research using existing literature?

- Methodological Answer: Conduct a scoping review with Boolean search strings (e.g., "this compound AND (biosynthesis OR pharmacokinetics)") across PubMed/Scopus. Use tools like VOSviewer to map keyword co-occurrence and highlight understudied areas (e.g., metabolic pathways). Prioritize gaps like conflicting in vitro vs. in vivo efficacy data .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound's reported bioactivity across studies?